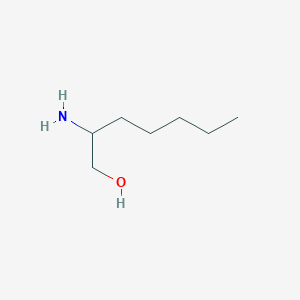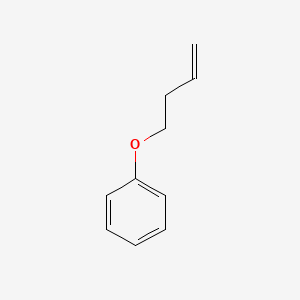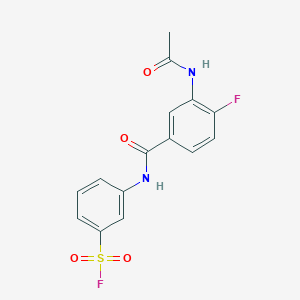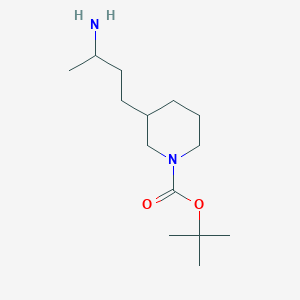
6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The structure of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one includes a quinoline core with a tetrahydro modification and two methyl groups at the 6th position, which contributes to its unique chemical properties.
準備方法
The synthesis of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one can be achieved through several synthetic routes. One common method involves the reduction of quinoline derivatives using sodium in ethanol, which results in the formation of tetrahydroquinoline compounds . Another approach includes the hydrogenation of quinolines using heterogeneous catalysts, which is a widely used method in industrial production . Additionally, the compound can be synthesized from 1-indanone through a reductive ring-expansion reaction mediated by diisobutylaluminum hydride (DIBAL-H) .
化学反応の分析
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium, ethanol, and hydrogen gas with heterogeneous catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of quinoline derivatives with sodium in ethanol results in the formation of trans-decahydroquinolines .
科学的研究の応用
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents due to its biological activity . It has been used in the synthesis of compounds with antiproliferative activity against various cancer cell lines . Additionally, it is utilized in the synthesis of other heterocyclic compounds, which are valuable in drug research and development .
作用機序
The mechanism of action of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as potent antagonists of the CXCR4 receptor, which plays a role in cancer progression and HIV infection . The compound exerts its effects by binding to the receptor and inhibiting its activity, thereby blocking the signaling pathways involved in disease progression.
類似化合物との比較
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one can be compared with other similar compounds such as 5,6,7,8-tetrahydroisoquinoline and 2-methyl-5,6,7,8-tetrahydroquinoline . These compounds share a similar quinoline core structure but differ in their substitution patterns and biological activities. The presence of the dimethyl groups at the 6th position in 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one contributes to its unique chemical properties and enhances its biological activity compared to its analogs.
特性
CAS番号 |
1443112-07-9 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
6,6-dimethyl-7,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-9-8(10(11)13)4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
QGJSKZRBNAABTG-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(C1=O)C=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


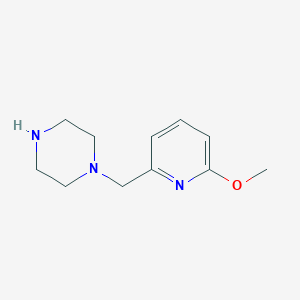
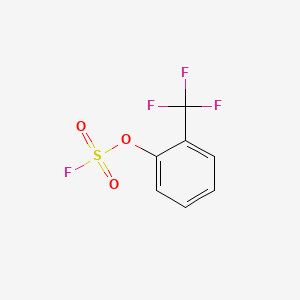
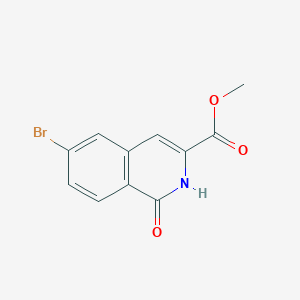


![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)
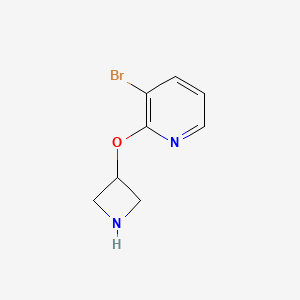
![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
